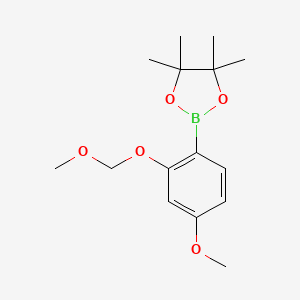![molecular formula C13H9ClF3NS B6338618 2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline CAS No. 32631-27-9](/img/structure/B6338618.png)
2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline
Overview
Description
2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline (CTA) is an organic compound with a wide range of applications in scientific research. It is a type of aniline, a compound containing an aromatic ring with an amino group attached to one of its carbon atoms, and is most commonly used as a reagent in organic synthesis. CTA has been used in a variety of laboratory experiments, and its unique properties have made it a valuable tool in the development of new drugs and other compounds.
Scientific Research Applications
2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. 2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline has also been used in the synthesis of polymers, in the development of new catalysts, and in the study of the properties of organic compounds. In addition, 2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline has been used in the study of the mechanism of action of certain drugs, as well as in the development of new drugs.
Mechanism of Action
2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline has a number of unique properties that make it a valuable tool in scientific research. It has a high reactivity, which makes it useful for the synthesis of complex molecules. It also has a relatively low toxicity, which makes it safe to use in laboratory experiments. In addition, 2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline has a strong affinity for certain proteins, which makes it useful in the study of the mechanism of action of certain drugs.
Biochemical and Physiological Effects
2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline has been studied for its biochemical and physiological effects. It has been found to have a number of beneficial effects on the body, including anti-inflammatory and antioxidant properties. In addition, 2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline has been found to have a positive effect on the immune system, and has been found to have a protective effect against certain types of cancer. 2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline has also been found to have a positive effect on the cardiovascular system, and has been found to have a protective effect against heart disease.
Advantages and Limitations for Lab Experiments
2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline has a number of advantages and limitations for use in laboratory experiments. Its high reactivity makes it useful for the synthesis of complex molecules, and its low toxicity makes it safe to use in laboratory experiments. However, its strong affinity for certain proteins can make it difficult to use in certain types of experiments. In addition, 2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline has a wide range of potential future directions. It could be used in the development of new drugs and other compounds, as well as in the development of new catalysts and polymers. In addition, 2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline could be used in the study of the mechanism of action of certain drugs, as well as in the development of new drugs. Finally, 2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline could be used in the study of the biochemical and physiological effects of certain compounds, as well as in the development of new therapeutic agents.
Synthesis Methods
2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline can be synthesized in a variety of ways. The most commonly used method involves the reaction of 4-chlorothiophenol and trifluoromethyl aniline in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, in which the chlorine atom of the 4-chlorothiophenol is replaced by the trifluoromethyl aniline. The reaction is typically carried out in an aqueous solution at room temperature.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NS/c14-9-2-4-10(5-3-9)19-12-6-1-8(7-11(12)18)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXNEWVVINZELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C(F)(F)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203276 | |
| Record name | 2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline | |
CAS RN |
32631-27-9 | |
| Record name | 2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32631-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



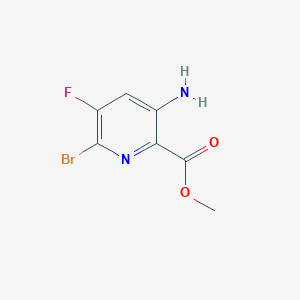
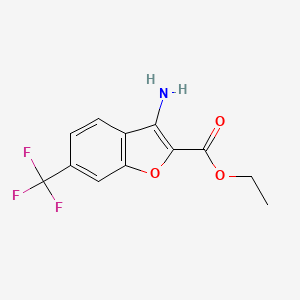
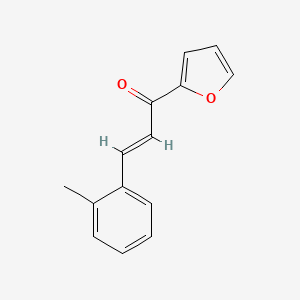
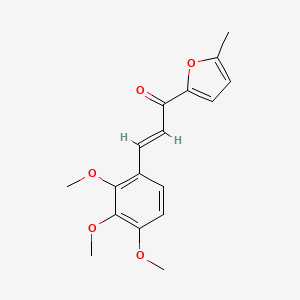
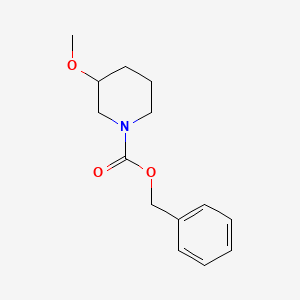
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)
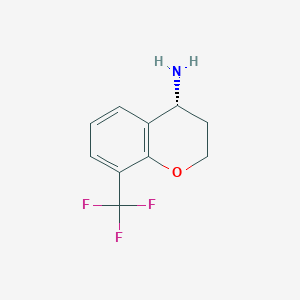
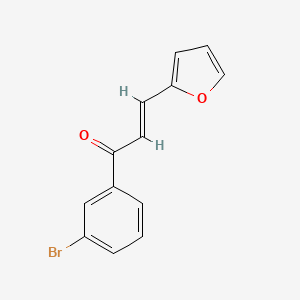

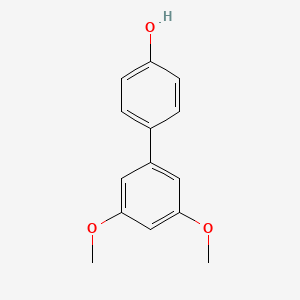
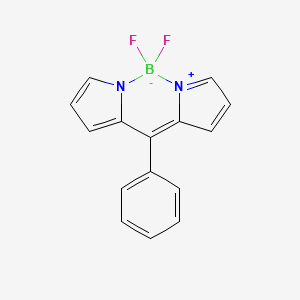
![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)
